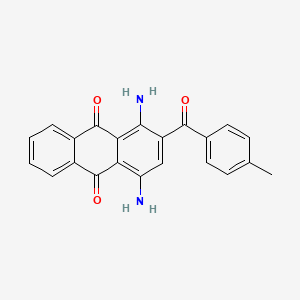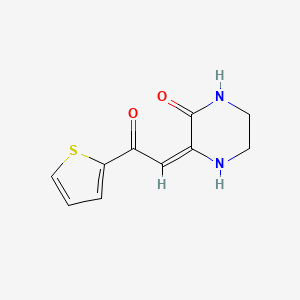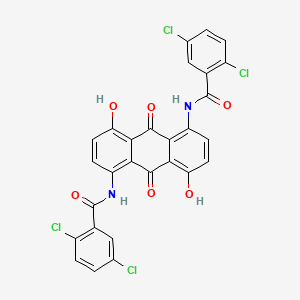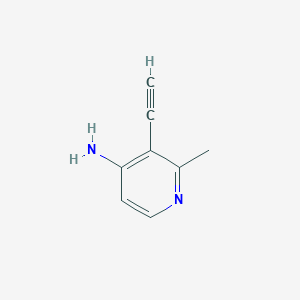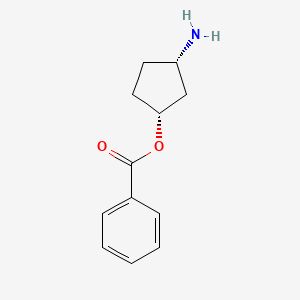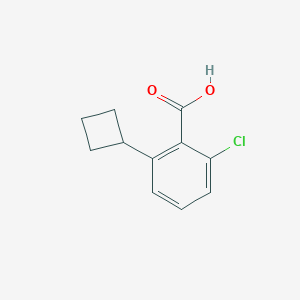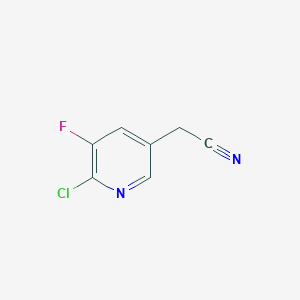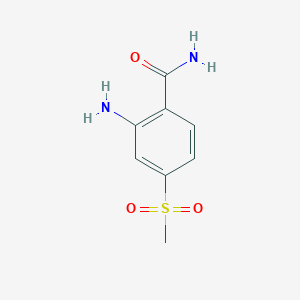
(3-Methoxy-2-methylbenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2-methylbenzyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylbenzyl)hydrazine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction proceeds as follows:
3-Methoxy-2-methylbenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: (3-Methoxy-2-methylbenzyl)hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Methoxy-2-methylbenzyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for other hydrazine derivatives.
Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable hydrazone linkages with aldehydes and ketones, making it useful in bioconjugation techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazine moiety can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as a cross-linking agent and a stabilizer in various formulations.
作用機序
The mechanism of action of (3-Methoxy-2-methylbenzyl)hydrazine involves its ability to form hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety. The compound can interact with various molecular targets, including enzymes and receptors, through these linkages. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
- (3-Methoxybenzyl)hydrazine
- (2-Methylbenzyl)hydrazine
- (3-Methoxy-2-methylphenyl)hydrazine
Comparison: (3-Methoxy-2-methylbenzyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents influence the compound’s reactivity and its interactions with other molecules. Compared to (3-Methoxybenzyl)hydrazine and (2-Methylbenzyl)hydrazine, the additional substituent provides a different electronic environment, which can affect the compound’s chemical behavior and its applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(3-methoxy-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7-8(6-11-10)4-3-5-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |
InChIキー |
PTBYCJLXAZCDCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


